molecular formula C19H15NO6 B5192022 (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one

Cat. No.: B5192022
M. Wt: 353.3 g/mol
InChI Key: HNAOTHPDOSTATM-JYRVWZFOSA-N
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Description

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is an organic compound characterized by its complex structure, which includes a furanone ring, a dimethoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the final furanone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group may participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is unique due to its combination of a furanone ring with both dimethoxyphenyl and nitrophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-24-15-6-7-16(17(11-15)25-2)18-10-13(19(21)26-18)8-12-4-3-5-14(9-12)20(22)23/h3-11H,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAOTHPDOSTATM-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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